molecular formula C7H16O6S2 B6359922 2-Ethylpropane-1,3-diyl dimethanesulfonate CAS No. 64923-60-0

2-Ethylpropane-1,3-diyl dimethanesulfonate

Cat. No. B6359922
CAS RN: 64923-60-0
M. Wt: 260.3 g/mol
InChI Key: PINZPBHJCPSYTN-UHFFFAOYSA-N
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Description

“2-Ethylpropane-1,3-diyl dimethanesulfonate” is a chemical compound with the CAS Number: 64923-60-0 . It has a molecular weight of 260.33 . The compound appears as a yellow to brown sticky oil to solid .


Molecular Structure Analysis

The IUPAC name of the compound is 2-{[(methylsulfonyl)oxy]methyl}butyl methanesulfonate . The InChI code is 1S/C7H16O6S2/c1-4-7(5-12-14(2,8)9)6-13-15(3,10)11/h7H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . Its physical form is a yellow to brown sticky oil to solid .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . The signal word for the compound is “Warning” and it is represented by the exclamation mark pictogram .

properties

IUPAC Name

2-(methylsulfonyloxymethyl)butyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O6S2/c1-4-7(5-12-14(2,8)9)6-13-15(3,10)11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINZPBHJCPSYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COS(=O)(=O)C)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325616
Record name 2-(methylsulfonyloxymethyl)butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyloxymethyl)butyl methanesulfonate

CAS RN

64923-60-0
Record name NSC513150
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methylsulfonyloxymethyl)butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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